molecular formula C17H18N4O3 B2963021 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid CAS No. 1452864-20-8

4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid

Cat. No.: B2963021
CAS No.: 1452864-20-8
M. Wt: 326.356
InChI Key: NFSLUNNYNIQGSX-HAQNSBGRSA-N
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Description

“4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid” is a chemical compound. It has been mentioned in the context of a co-crystal structure of JNK1 and AX13587 .


Synthesis Analysis

The synthesis of imidazoquinoxaline derivatives, including “this compound”, involves various methods. One approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole . Another method involves the use of microwave assistance .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using x-ray diffraction . The resolution of the structure was found to be 1.95 Å .

Scientific Research Applications

Antiallergic Activity

4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid has been investigated for its potential antiallergic properties. Research conducted by Ager et al. (1988) identified that derivatives of imidazo[1,2-a]quinoxalines, including similar compounds, showed significant oral antiallergic activity in the IgE-induced rat passive cutaneous anaphylaxis model, which could be predictive of clinical antiallergic activity. This study suggested that the structural framework of imidazo[1,2-a]quinoxaline derivatives could be crucial for their antiallergic efficacy, providing a foundation for the development of new antiallergic medications Ager et al., 1988.

Heterocyclic Amine Mutagenesis and Carcinogenesis

Research into heterocyclic amines (HCAs), a class of compounds that includes imidazo[1,2-a]quinoxaline derivatives, has revealed their significance in studies related to mutagenesis and carcinogenesis. Schut and Snyderwine (1999) compiled literature on DNA adducts formed by HCAs, including their pathways of formation, mutagenesis, and association with carcinogenesis. This work underscores the importance of understanding the metabolic activation and DNA binding of HCAs like this compound, as it is critical for assessing their mutagenic and carcinogenic potential Schut & Snyderwine, 1999.

Synthesis and Chemical Properties

The chemical synthesis and properties of compounds structurally related to this compound have been explored in various studies. For instance, Kolar et al. (1991) discussed a novel synthetic approach for imidazo[1,5-a]pyridines and imidazo[1,5-a]quinolines from corresponding heterocyclic amino acids. This research highlights the synthetic routes and methodologies that could be applicable to the synthesis of this compound and its analogs, contributing to the development of new compounds with potential biological activities Kolar et al., 1991.

Future Directions

The future directions for the study of “4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid” and similar compounds include further exploration of their anticancer properties and the optimization of their bioavailability .

Properties

IUPAC Name

4-[(4-hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-12-4-2-11(3-5-12)19-15-16-18-7-8-21(16)14-9-10(17(23)24)1-6-13(14)20-15/h1,6-9,11-12,22H,2-5H2,(H,19,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSLUNNYNIQGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC3=C(C=C(C=C3)C(=O)O)N4C2=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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